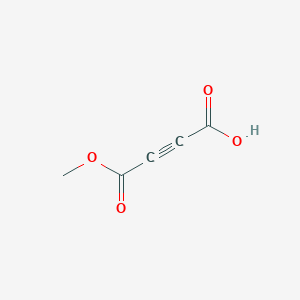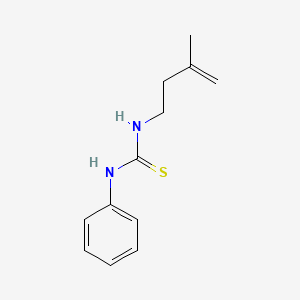
2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a nicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonylation, and esterification. One common approach is to start with the preparation of the pyrrolidine ring through cyclization reactions. The sulfonyl group is then introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. Finally, the nicotinate ester is formed through esterification reactions involving nicotinic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester moiety, using reagents such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkoxides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored in preclinical and clinical studies.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrrolidine ring and sulfonyl group may play a role in binding to enzymes or receptors, while the nicotinate ester could influence the compound’s pharmacokinetics and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-one and pyrrolidin-2,5-dione, which exhibit various biological activities.
Sulfonyl compounds: Molecules with sulfonyl groups, such as sulfonamides, which are known for their antimicrobial properties.
Nicotinate esters: Esters of nicotinic acid, which are used in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate is unique due to its combination of structural features, including the pyrrolidine ring, sulfonyl group, and nicotinate ester. This combination may confer distinct biological activities and pharmacological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C19H21N3O5S2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H21N3O5S2/c1-28-18-16(5-4-10-20-18)19(24)27-13-17(23)21-14-6-8-15(9-7-14)29(25,26)22-11-2-3-12-22/h4-10H,2-3,11-13H2,1H3,(H,21,23) |
InChI Key |
YEBDJLBBLPQTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B13362825.png)

![3-[(Benzylsulfanyl)methyl]-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362841.png)


![2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362863.png)
![N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B13362867.png)

![3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone](/img/structure/B13362891.png)
![5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole](/img/structure/B13362892.png)
![9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione](/img/structure/B13362899.png)
![(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13362907.png)

![2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13362919.png)
